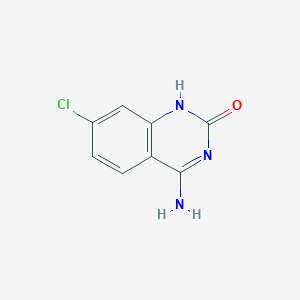

4-Amino-7-chloroquinazolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

4-amino-7-chloro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13) |

InChI Key |

TZMFUMMXGKGPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Rational Molecular Design for Quinazolinone Derivatives

Positional Significance of Substituents on the Quinazolinone Core in Modulating Biological Activity

SAR studies have consistently shown that the nature and position of substituents on the quinazolinone ring system are critical determinants of biological activity. nih.gov Modifications at positions 2, 3, 4, 6, 7, and 8 have all been shown to significantly impact the pharmacological profile of these compounds. nih.govnih.gov

Influence of the Amino Group at Position 4 on Antimalarial Activity

The 4-amino group is a key pharmacophoric feature for the antimalarial activity of quinoline (B57606) and quinazolinone-based compounds. youtube.comacs.org This group, particularly when attached to a basic amino side chain, is considered essential for the accumulation of the drug within the acidic food vacuole of the malaria parasite, a crucial step in its mechanism of action. acs.org

SAR studies on 4-aminoquinolines, which share structural similarities with the target compound, have established several key principles:

Essentiality of the 4-Amino Group: The presence of the amino group at the C4 position is a prerequisite for antiplasmodial activity. acs.orgresearchgate.net It is believed to be responsible for the initial complexation with ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of hemoglobin digestion by the parasite. acs.org

Role of the Side Chain: A dialkylaminoalkyl side chain attached to the 4-amino group is crucial for potent antimalarial activity. youtube.com The length of this carbon side chain, typically between two to five carbons, is optimal for overcoming drug resistance. youtube.com The terminal tertiary nitrogen on this side chain is also considered important for activity. youtube.com

Mechanism of Action: The 4-aminoquinoline (B48711) nucleus complexes with heme, while the basic side chain facilitates drug accumulation in the parasite's food vacuole. This dual action prevents the detoxification of heme into hemozoin, leading to parasite death. acs.org

Role of Halogen Atom at Position 7 and Other Halogen Substituents in Biological Efficacy

The presence and position of halogen atoms on the quinazolinone ring significantly influence biological efficacy. The 7-position, in particular, has been identified as a critical site for substitution.

Antimalarial Activity: For 4-aminoquinoline antimalarials, a halogen at the 7-position is a shared structural feature among active compounds. nih.gov Specifically, chlorine (Cl), bromine (Br), or iodine (I) at this position are favorable, while fluorine (F) is not. nih.gov The 7-chloro group is specifically required for the inhibition of β-hematin formation, a key step in the parasite's detoxification pathway. acs.org Electron-withdrawing groups at the 7-position, such as chlorine, are essential for high potency. youtube.comnih.gov These groups lower the pKa of the quinoline ring nitrogen, which influences drug accumulation and interaction with the target. nih.gov

Anticonvulsant Activity: SAR studies have also shown that a chlorine atom at the 7-position of the quinazolinone system can confer potent anticonvulsant activity. nih.gov

General Antimicrobial and Anticancer Activity: While much of the focus for the 7-position is on antimalarial action, halogenation at other positions, such as 6 and 8, has been shown to improve general antimicrobial activities. nih.gov For instance, the substitution of iodine at positions 6 and 8 significantly enhanced antibacterial activity in a series of N3-sulfonamide substituted quinazolinones. nih.gov Fluorine-containing molecules have also been noted for their potential due to improved lipophilicity and metabolic stability, which can enhance bioavailability. rsc.org

The following table summarizes the effect of different halogens at the 7-position on the antimalarial activity of 4-aminoquinoline derivatives against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Substituent at Position 7 | Activity against CQS P. falciparum | Activity against CQR P. falciparum |

|---|---|---|

| -Cl, -Br, -I | Active | Active |

| -F | Less Active | Substantially Less Active |

| -CF3 | Less Active | Substantially Less Active |

| -OMe | Inactive | Inactive |

Impact of Substitutions at Position 2 and 3 of the Quinazolinone Ring System

Positions 2 and 3 of the quinazolinone ring are common sites for modification and are essential for modulating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govgsconlinepress.com

Position 2 Substitutions: The introduction of various groups at the C2 position can significantly influence the pharmacological profile.

Antimicrobial Activity: Small groups such as methyl, as well as amine or thiol groups, at position 2 are considered essential for antimicrobial activities. nih.gov Aryl substitutions at this position have also been explored, with some 2-aryl-substituted quinazolines showing moderate antiproliferative potency. nih.gov

Anticancer Activity: In a study of 2-substituted quinazolin-4(3H)-ones, compounds with a phenyl substitution at C2 showed more promising cytotoxic activity compared to those with a naphthyl group. nih.gov For example, a compound bearing a 2-methoxyphenyl substitution at this position displayed a remarkable profile against a majority of tested cancer cell lines. nih.gov

Position 3 Substitutions: The N3 position is frequently substituted, often with aromatic rings or heterocyclic moieties, to enhance biological effects.

Antimicrobial Activity: The presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activity. nih.gov

Anticonvulsant Activity: A 2-aminophenyl group at position 3 has been shown to increase anticonvulsant activity. nih.gov

Anti-inflammatory Activity: A variety of substitutions at the N3 position have been explored for anti-inflammatory effects. For instance, 2-phenyl-3-substituted quinazolin-4(3H)-ones have shown notable analgesic and anti-inflammatory properties. nih.gov

Combined 2,3-Disubstitution: Many potent quinazolinone derivatives feature substitutions at both positions 2 and 3. The interplay between these substituents is crucial for activity. For example, in the design of anti-inflammatory agents, various 2,3-disubstituted derivatives have been synthesized and shown to possess significant activity. gsconlinepress.com

Correlation of Structural Features with Specific Biological Response Profiles

The biological activity of quinazolinone derivatives is not only determined by the position of substituents but also by their inherent physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these structural features with biological responses. nih.govtandfonline.com

Hydrophobic and Electronic Effects of Substituents on Quinazolinone Activity

The hydrophobic and electronic characteristics of substituents play a pivotal role in the pharmacokinetics and pharmacodynamics of quinazolinone derivatives.

Hydrophobic Effects: Lipophilicity, often quantified by LogP, influences a drug's ability to cross biological membranes and reach its target. SAR studies have shown that modifying lipophilicity can enhance activity. For example, the introduction of fluorine atoms is a common strategy to increase lipophilicity and metabolic stability, which can lead to greater potency. rsc.org In some antimalarial quinazolinone series, hydrophobic interactions of substituents have been suggested to be crucial for their mechanism of action. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron distribution within the quinazolinone ring system, affecting its ability to interact with biological targets.

As previously mentioned, electron-withdrawing groups at the 7-position are critical for antimalarial activity. nih.gov The electron-withdrawing capacity, often measured by the Hammett constant, correlates with the inhibition of β-hematin formation. nih.gov

In contrast, for some anticancer activities, the introduction of electron-donating groups at the 3- and 4-positions of an aryl moiety attached to the quinazolinone core enhanced inhibitory efficiency against COX-2, while halogen substituents reduced it. mdpi.com

3D-QSAR studies on various quinazolinone derivatives have consistently shown that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of biological activity. nih.govtandfonline.com

The following table illustrates how electronic properties of substituents on a phenyl ring attached to a quinazolinone scaffold can influence inhibitory activity against different enzymes.

| Enzyme Target | Effect of Electron-Donating Groups (e.g., -OH, -OCH3) | Effect of Electron-Withdrawing Groups (e.g., -NO2, -F) |

|---|---|---|

| COX-2 (Anti-inflammatory) | Enhanced Inhibition | Reduced Inhibition (Halogens) |

| LDHA (Anticancer) | - | Enhanced Inhibition |

Stereochemical Considerations and Conformational Analysis in SAR Studies

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule are critical for its interaction with chiral biological targets like enzymes and receptors.

Stereoselectivity: Many biological targets are stereoselective, meaning they interact differently with different enantiomers of a chiral drug. For dihydroquinazolinone derivatives acting as toxin inhibitors, it was demonstrated that only one enantiomer was bioactive. nih.gov X-ray diffraction studies identified the (S)-isomer as the active enantiomer, highlighting the crucial role of the stereocenter at the C-2 position for activity. nih.gov This demonstrates that the specific 3D orientation of the substituent at this position is vital for target binding.

Rational Design Principles for Novel 4-Amino-7-chloroquinazolin-2(1H)-one Analogs

The rational design of novel analogs of this compound is a crucial step in the development of new therapeutic agents. This process leverages an understanding of the structure-activity relationships (SAR) to guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles. Two key strategies in this endeavor are lead compound optimization and de novo design, both of which are informed by the pharmacophoric features of the quinazolinone scaffold.

Lead Compound Optimization Strategies Based on SAR Data

Lead optimization is an iterative process that involves the systematic modification of a lead compound, in this case, this compound, to enhance its desirable properties while minimizing undesirable ones. The strategies employed are heavily reliant on existing SAR data, which provide insights into the contributions of different structural motifs to the compound's biological activity. mdpi.com

Key modifications to the this compound scaffold can be explored at several positions:

Substitution at the 4-amino group: The amino group at the C4 position is a critical site for modification. SAR studies on related quinazoline (B50416) derivatives have shown that both mono- and di-substitution can significantly impact biological activity. For instance, the introduction of small alkyl groups or the incorporation of the nitrogen into a heterocyclic ring system, such as piperidine (B6355638) or piperazine, can modulate the compound's potency and selectivity. The nature of the substituent, whether it is a hydrogen bond donor or acceptor, and its steric bulk are all important considerations.

Modification of the quinazolinone core: The quinazolinone ring itself can be a target for optimization. While the 7-chloro substituent is often important for activity, exploring other electron-withdrawing groups at this position could lead to improved compounds. Additionally, substitutions at other positions on the benzene (B151609) ring, such as C5, C6, and C8, could influence the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with the biological target.

Alterations at the N1 and C2 positions: The N1 position of the quinazolinone ring can be substituted with various alkyl or aryl groups. These modifications can impact the compound's solubility and metabolic stability. The C2 position, while part of the core lactam structure in this compound, can be a point of diversification in other quinazolinone series, suggesting that exploration of bioisosteric replacements for the carbonyl group could be a viable strategy.

The following table summarizes potential lead optimization strategies and their rationales based on SAR data from related quinazolinone compounds.

| Modification Site | Proposed Modification | Rationale based on SAR | Potential Impact |

| 4-Amino Group | Introduction of a methylpiperazine moiety | Enhance potency and selectivity. acs.org | Improved biological activity and pharmacokinetic properties. |

| 4-Amino Group | Acylation with various substituted benzoyl chlorides | Explore the effect of additional aromatic interactions. | Increased target binding affinity. |

| Quinazolinone Core (C7) | Replacement of chlorine with trifluoromethyl or cyano groups | Investigate the influence of different electron-withdrawing groups. | Modulation of electronic properties and target interactions. |

| Quinazolinone Core (C6) | Introduction of a methoxy (B1213986) or hydroxyl group | Alter hydrogen bonding potential and solubility. | Improved pharmacokinetic profile. |

| N1 Position | Alkylation with small alkyl chains (e.g., methyl, ethyl) | Enhance metabolic stability and cell permeability. mdpi.com | Increased bioavailability. |

De Novo Design Approaches Derived from Quinazolinone Pharmacophores

De novo design involves the construction of novel molecules based on the key pharmacophoric features required for biological activity. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For quinazolinone derivatives, several key pharmacophoric features have been identified through computational modeling and experimental studies.

A typical pharmacophore model for a quinazolinone derivative might include:

A hydrogen bond acceptor (the carbonyl group at C2).

A hydrogen bond donor (the amino group at C4).

An aromatic ring system (the quinazolinone core).

A hydrophobic feature (the chloro substituent at C7).

De novo design programs can use these pharmacophoric features as a template to generate novel chemical structures that are predicted to have the desired biological activity. These programs can explore vast chemical spaces and propose diverse scaffolds that retain the essential pharmacophoric elements.

For instance, a de novo design approach could lead to the development of novel heterocyclic systems that mimic the spatial arrangement of the key functional groups in this compound. This could involve replacing the quinazolinone core with other bicyclic heteroaromatic systems while maintaining the crucial 4-amino and 7-chloro (or bioisosteric equivalent) functionalities.

The following table outlines a hypothetical de novo design workflow based on a quinazolinone pharmacophore.

| Step | Description | Tools and Techniques | Expected Outcome |

| 1. Pharmacophore Model Generation | Identification of key pharmacophoric features from a set of active quinazolinone analogs. | Molecular modeling software (e.g., MOE, Discovery Studio). | A 3D pharmacophore model with defined features (H-bond donors/acceptors, aromatic rings, hydrophobic centers). |

| 2. Virtual Screening | Searching large chemical databases for molecules that fit the pharmacophore model. | Virtual screening platforms (e.g., ZINC, ChemBridge). | A list of hit compounds with diverse chemical scaffolds. |

| 3. Scaffold Hopping | Replacing the quinazolinone core with other chemical scaffolds while preserving the pharmacophoric features. | Computational chemistry software with scaffold hopping algorithms. | Novel molecular frameworks with the potential for improved properties. |

| 4. Synthesis and Biological Evaluation | Chemical synthesis of the most promising de novo designed compounds and subsequent in vitro and in vivo testing. | Standard organic synthesis techniques and biological assays. | Identification of new lead compounds with desired biological activity. |

Through the combined application of lead optimization strategies and de novo design approaches, researchers can systematically explore the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.

Computational Chemistry and Theoretical Investigations of 4 Amino 7 Chloroquinazolin 2 1h One and Its Analogs

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Modes and Affinities with Enzyme Active Sites and Receptor Binding Pockets

Molecular docking studies have been pivotal in predicting how 4-amino-7-chloroquinazolin-2(1H)-one analogs and related quinazoline (B50416) derivatives interact with various biological targets. For instance, in the context of antibacterial drug discovery, docking simulations of 4-anilinoquinazoline (B1210976) derivatives with the DNA gyrase enzyme from E. coli have been performed. These studies predicted that the 4-anilinoquinazoline core occupies a hydrophobic pocket within the inhibitor binding site. The predicted binding affinities, represented by the change in Gibbs free energy (ΔGbind), for a series of these compounds ranged from -7.07 to -8.16 kcal/mol, indicating favorable binding interactions. Notably, a derivative with a specific substitution pattern (compound 4c in the study) exhibited the lowest binding energy of -8.16 Kcal/mol, suggesting it to be a potent inhibitor.

In the realm of anticancer research, derivatives of 4-aminoquinazoline-2-carboxamide have been investigated as inhibitors of p21-Activated Kinase 4 (PAK4), a target implicated in cancer cell proliferation and survival. Docking simulations predicted that these compounds bind within the ATP-binding pocket of PAK4. The introduction of an amide side chain was found to be crucial for improving binding affinity and selectivity. For example, one of the optimized compounds showed a remarkable 346-fold selectivity for PAK4 over the related PAK1 kinase. The docking scores, such as the X-score, directly correlated with the experimentally observed binding affinities and selectivity.

The following table summarizes the predicted binding affinities of selected quinazoline derivatives against their respective targets as determined by molecular docking studies.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| 4-Anilinoquinazoline derivatives | DNA Gyrase (E. coli) | -7.07 to -8.16 |

| 4-Aminoquinazoline-2-carboxamide derivatives | p21-Activated Kinase 4 (PAK4) | Not specified in kcal/mol, but showed high docking scores (e.g., X-score of -8.95 for PAK4) |

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking is the identification of key amino acid residues within the binding site that are crucial for ligand recognition and binding. For the 4-anilinoquinazoline derivatives targeting DNA gyrase, docking studies revealed the importance of hydrogen bonding interactions with residues such as Asp73, Asn46, and Arg136. The hydrophobic nature of the inhibitor binding site was also highlighted, with the quinazoline core and its substituents occupying this region.

In the case of PAK4 inhibitors, a key interaction was predicted between an amino group on the ligand and the side chain of Asp458 in the PAK4 active site, likely through a hydrogen bond or ionic interactions. The shape and chemical composition of the ATP-binding pocket of PAKs were found to be well-suited for the 2,4-diaminoquinazoline scaffold. The crystal structure of PAK4 in complex with a lead compound confirmed that Asp458 is oriented towards the ligand, facilitating this interaction.

The table below details the key interacting residues identified through molecular docking for different quinazoline analogs with their protein targets.

| Target Enzyme | Key Interacting Amino Acid Residues |

| DNA Gyrase (E. coli) | Asp73, Asn46, Arg136 |

| p21-Activated Kinase 4 (PAK4) | Asp458 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They are used to understand the stability of ligand-protein complexes and the conformational dynamics of these systems over time.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations have been employed to assess the stability of complexes formed between quinazoline derivatives and their protein targets. For instance, in a study of 2-anilino 4-amino substituted quinazolines as potential antimalarial agents targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), a 100 ns MD simulation was performed on the most promising docked complex. The analysis of the simulation trajectory confirmed that the derivative formed a stable complex with the protein target throughout the simulation period. This stability is a key indicator of a ligand's potential to effectively inhibit its target.

Similarly, MD simulations of quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR1 and VEGFR2 in the context of anti-lung cancer agents showed that the most active compound maintained strong hydrogen bond interactions with the active sites for over 90% of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values for these ligand-protein complexes were minimal, indicating high stability. nih.gov

Investigation of Solvent Effects and Ligand Flexibility within Biological Systems

The biological environment is aqueous, and therefore, considering the effect of solvent is crucial for accurate simulations. In MD simulations of quinazolinone derivatives, the protein-inhibitor complex systems are typically immersed in a truncated octahedron box of a water model, such as the TIP3P water model, to mimic the physiological environment. nih.gov The systems are then neutralized by the addition of counterions like Na+ or Cl-. nih.gov This explicit consideration of solvent allows for a more realistic representation of the interactions at the binding site.

Ligand flexibility is another critical aspect that is inherently accounted for in MD simulations. Unlike the static picture provided by molecular docking, MD simulations allow the ligand and the protein to move and change their conformations over time. This dynamic behavior provides insights into how the ligand adapts to the binding pocket and how the protein may undergo conformational changes upon ligand binding. The general AMBER force field (GAFF) is often used for the inhibitors, while force fields like ff99SB are employed for the protein, which define the potential energy of the system and govern the movements of the atoms. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for new potential lead compounds.

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Pharmacophore models have been developed for various quinazoline derivatives to guide the discovery of new inhibitors for different targets. For example, a four-point common pharmacophore hypothesis (CPH), designated AHPR.29, was generated for quinazoline and aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS). worldscientific.com This model consisted of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com

In another study, a ligand-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. tandfonline.com This validated pharmacophore model was then used as a filter to screen the ASINEX database in a virtual screening workflow, leading to the identification of new potential inhibitors. tandfonline.com Similarly, an E-pharmacophore model was developed from a potent quinazoline derivative targeting the epidermal growth factor receptor (EGFR) and used to screen the eMolecules database, identifying 19 virtual screening hits. frontiersin.org These hits were then further evaluated using 3D-QSAR and molecular docking. frontiersin.org

Virtual screening, often in conjunction with pharmacophore modeling, has been successfully applied to identify novel 4-aminoquinazoline derivatives. A collaborative virtual screening approach, for instance, identified a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org This demonstrates the power of computational methods to explore vast chemical spaces and prioritize compounds for synthesis and biological evaluation.

Generation of Pharmacophore Hypotheses for Quinazolinone Derivatives

Pharmacophore modeling is a crucial computational technique in drug discovery, aimed at identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinazolinone derivatives, this approach has been instrumental in elucidating the structural requirements for their diverse pharmacological effects. The generation of pharmacophore hypotheses for these compounds typically involves the alignment of a set of active molecules and the subsequent identification of common chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HYP), aromatic rings (RA), and positive or negative ionizable features.

One study focused on developing 3D-QSAR pharmacophore models for quinazoline-based acetylcholinesterase inhibitors. nih.gov The best-validated pharmacophore model, designated AAAHR_1, comprised three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring feature. nih.gov This model was then used as a 3D query for virtual screening to identify new potential inhibitors. nih.gov

Another research effort centered on designing quinazolinone derivatives as anti-inflammatory agents by targeting the cyclooxygenase (COX-2) enzyme. nih.gov Through pharmacophore modeling and 3D-QSAR studies, they identified key structural insights necessary for anti-inflammatory activity. nih.gov Similarly, a study on EGFR inhibitors utilized a library of 30 known compounds to generate and validate ten pharmacophore hypotheses. cu.edu.eg The most statistically significant model, which featured the highest cost difference (134.01) and a correlation coefficient of 0.857, was selected for further virtual screening. cu.edu.eg This model's predictive power was confirmed by comparing the estimated activity of the training set compounds with their experimental IC50 values. cu.edu.eg

The general steps involved in generating a pharmacophore hypothesis for quinazolinone derivatives are summarized in the interactive table below.

| Step | Description | Key Considerations |

| 1. Training Set Selection | A diverse set of quinazolinone derivatives with a wide range of biological activities is selected. | The training set should include both highly active and inactive or moderately active compounds to build a robust model. |

| 2. Conformation Generation | Multiple low-energy conformations are generated for each molecule in the training set to represent their flexible nature. | The conformational space should be adequately sampled to ensure the bioactive conformation is included. |

| 3. Feature Mapping | Chemical features (HBA, HBD, HYP, RA, etc.) are identified and mapped onto the conformations of the training set molecules. | The selection of features should be based on the known mechanism of action or the chemical nature of the target. |

| 4. Hypothesis Generation | An algorithm aligns the conformations and identifies common spatial arrangements of features that are present in the active molecules but absent in the inactive ones. | Statistical parameters like cost difference, RMSD, and correlation coefficient are used to evaluate and rank the generated hypotheses. cu.edu.eg |

| 5. Validation | The best-generated hypothesis is validated using various methods, such as a test set of compounds with known activities, Fischer's randomization test, or by mapping known inhibitors. | A statistically significant and predictive pharmacophore model is crucial for its successful application in virtual screening. |

These pharmacophore models serve as powerful tools for the subsequent stages of drug design, including virtual screening and the rational design of novel, more potent quinazolinone-based therapeutic agents.

Application in Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening has emerged as a powerful and cost-effective method in the quest for novel drug candidates. For quinazolinone derivatives, both ligand-based and structure-based virtual screening approaches have been successfully employed to identify new compounds with desired biological activities.

Ligand-Based Virtual Screening: This approach relies on the knowledge of known active ligands to identify new molecules with similar properties. A key tool in this methodology is the pharmacophore model. For instance, a validated 3D-QSAR pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors was used as a pre-filter to screen the ASINEX database. nih.gov This process, part of a virtual screening workflow, helps in narrowing down large compound libraries to a manageable number of potential hits. nih.gov Another study aimed at designing more potent quinazolin-4(3H)-one molecules as breast cancer inhibitors utilized a ligand-based design approach. proquest.com A QSAR model was developed and validated, and an applicability domain was used to select a template molecule for structural modification to design more potent compounds. proquest.com

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the biological target to dock and score potential ligands from a database. SBVS has been effectively used to discover novel inhibitors for various targets. In one study, a structure-based virtual screening of the ChemDiv database, containing 1.6 million molecules, was performed to identify novel inhibitors of OfChi-h, an insect chitinase. acs.orgnih.gov This led to the identification of a triazolo-quinazolinone scaffold as a new class of inhibitors. acs.orgnih.gov Similarly, to develop new anti-EGFR agents for tumor angiogenesis, quinazoline derivatives were retrieved from the PubChem database and subjected to structure-based virtual screening. researchgate.netnih.govrjpbr.com This process involved filtering based on Lipinski's rule of five and ADME/toxicity profiles, followed by molecular docking to identify compounds with better binding scores than the control drug. researchgate.netnih.govrjpbr.com

The following interactive table summarizes key aspects of virtual screening applications for quinazolinone derivatives.

| Screening Type | Database Screened | Target | Key Findings |

| Ligand-Based | ASINEX database | Acetylcholinesterase | Identification of potential acetylcholinesterase inhibitors using a validated pharmacophore model. nih.gov |

| Ligand-Based | Literature-derived | Breast Cancer (EGFR) | Design of more potent quinazolin-4(3H)-one inhibitors using a QSAR model and applicability domain. proquest.com |

| Structure-Based | ChemDiv database | OfChi-h (Insect Chitinase) | Discovery of a novel triazolo-quinazolinone scaffold as potent inhibitors. acs.orgnih.gov |

| Structure-Based | PubChem database | EGFR Kinase Domain | Identification of quinazoline leads with better binding affinity and conformational stability than the control drug, erlotinib. researchgate.netnih.govrjpbr.com |

| Structure-Based | Virtual Screening | AKT1 Protein | New synthetic quinazolinone derivatives showed good fitting into the active site of the target. nih.gov |

These examples highlight the successful application of both ligand-based and structure-based virtual screening in identifying and designing novel quinazolinone derivatives with significant therapeutic potential.

Quantum Chemical Calculations and Advanced Spectroscopic Analysis

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become an indispensable computational tool for investigating the electronic structure and reactivity of molecules, including this compound and its analogs. nih.gov DFT calculations provide valuable insights into various molecular properties, such as optimized geometries, electronic properties, and reaction mechanisms, with a high degree of accuracy. nih.gov

Studies have employed DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), to optimize the ground-state geometries of quinazolinone derivatives. nih.govsemanticscholar.orgnih.gov These calculations are fundamental for understanding the three-dimensional structure of the molecules.

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

DFT calculations also allow for the determination of various quantum chemical descriptors that help in profiling the reactivity of quinazolinone derivatives. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

The following interactive table presents a summary of quantum chemical parameters calculated for quinazolinone derivatives in various studies.

| Parameter | Description | Significance in Reactivity Profiling |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | A smaller gap generally implies higher reactivity. nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the overall electronic character of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Harder molecules are less reactive. |

| Chemical Softness (S) | The inverse of hardness | Softer molecules are more reactive. |

| Electrophilicity Index (ω) | Measure of electrophilic power | Higher values indicate a stronger electrophile. |

DFT calculations have also been used to investigate the stabilities of protonated molecules and their product ions, which aids in the prediction of mass spectrometry fragmentation patterns. soton.ac.uk Furthermore, these computational methods are employed to understand the energetics of molecular interactions, which is crucial for elucidating binding affinities and stability in drug design. nih.gov

Advanced NMR and IR Spectroscopic Interpretation for Structural Elucidation of Novel Analogs

The structural elucidation of novel analogs of this compound heavily relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular framework and functional groups present in the synthesized compounds.

NMR Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the structures of quinazolinone derivatives. mdpi.com In the ¹H NMR spectra of these compounds, protons on the aromatic rings typically appear in the downfield region (around 7.31–8.42 ppm). mdpi.com The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the quinazoline core and any attached aromatic rings. Protons of methyl groups attached to the quinazolinone structure or other parts of the molecule usually appear as singlets in the upfield region. mdpi.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The carbons of the aromatic rings in quinazolinone derivatives are typically observed in the range of 109–161 ppm. mdpi.com The carbonyl carbon of the quinazolinone ring is characteristically found at a higher chemical shift, often around 161 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC, HMBC, and ROESY, are also employed for unambiguous assignment of proton and carbon signals, especially in complex structures. nih.gov

IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectra of quinazolinone derivatives, a prominent absorption peak corresponding to the C=O stretching vibration of the carbonyl group is typically observed around 1680 cm⁻¹. mdpi.com The C-H stretching vibrations of unsaturated carbons and aromatic rings are usually seen at approximately 3100 cm⁻¹ and 3000 cm⁻¹, respectively. mdpi.com The presence of aromatic rings can be further confirmed by characteristic finger-like peaks in the 1400–1600 cm⁻¹ region. mdpi.com

The following interactive table summarizes the characteristic spectroscopic data for quinazolinone derivatives.

| Spectroscopic Technique | Functional Group / Structural Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | 7.31–8.42 ppm mdpi.com |

| Pyrazole (B372694) Ring Proton | ~6.87 ppm mdpi.com | |

| Methyl Group Protons | 2.03–6.87 ppm mdpi.com | |

| ¹³C NMR | Aromatic Carbons | 109–161 ppm mdpi.com |

| Carbonyl Carbon (C=O) | ~161 ppm mdpi.com | |

| Methyl Carbons | 16–33 ppm mdpi.com | |

| IR Spectroscopy | C-H Stretching (Unsaturated) | ~3100 cm⁻¹ mdpi.com |

| C-H Stretching (Aromatic) | ~3000 cm⁻¹ mdpi.com | |

| C=O Stretching (Carbonyl) | ~1680 cm⁻¹ mdpi.com | |

| Aromatic Ring Vibrations | 1400–1600 cm⁻¹ mdpi.com |

The combined application of these advanced NMR and IR spectroscopic techniques is essential for the unambiguous structural characterization and confirmation of newly synthesized quinazolinone analogs.

Mass Spectrometric Fragmentation Pathway Analysis for Compound Characterization

Mass spectrometry (MS) is a vital analytical technique for the characterization of this compound and its analogs, providing information about the molecular weight and elemental composition of the parent molecule and its fragments. The analysis of fragmentation pathways, particularly using techniques like electron impact mass spectrometry (EI-MS) and electrospray ionization-tandem mass spectrometry (ESI-MS/MS), is crucial for structural elucidation. soton.ac.ukresearchgate.net

In the mass spectra of quinazolinone derivatives, the molecular ion peak (M+) provides the molecular weight of the compound. For compounds containing isotopes with characteristic natural abundances, such as bromine in dibromoquinazoline derivatives, the molecular ion peak appears as a cluster with a specific intensity ratio (e.g., 1:2:1 for M+, M+2, and M+4), which confirms the presence and number of these atoms. researchgate.net

The fragmentation of the quinazolinone core and its substituents upon ionization leads to the formation of characteristic fragment ions. The analysis of these fragments helps in piecing together the structure of the original molecule. Common fragmentation patterns for quinazolinone derivatives involve the successive loss of small functional groups and the decomposition of heterocyclic rings attached to the quinazolinone moiety. researchgate.net

A study on the mass spectrometric fragmentation of dibromoquinazolinone derivatives revealed that the initial fragmentation often involves the loss of simple functional groups, followed by the breakdown of the heterocyclic rings connected to the dibromoquinazoline core. researchgate.net The relative abundances of the fragment ions provide clues about the stability of different parts of the molecule. For instance, the formation of a base peak (the most intense peak in the spectrum) often corresponds to the loss of a particularly stable radical or neutral molecule. researchgate.net

The following interactive table illustrates some common fragmentation patterns observed in the mass spectra of quinazolinone derivatives.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| M+ | CO | [M-CO]+ | Loss of a carbonyl group, characteristic of the quinazolinone ring. researchgate.net |

| M+ | R• | [M-R]+ | Loss of a substituent radical from the quinazolinone core or side chains. |

| [M-R]+ | CO | [M-R-CO]+ | Subsequent loss of a carbonyl group after initial substituent loss. researchgate.net |

| M+ | Y | [M-Y]+ | Decomposition and loss of a heterocyclic ring (Y) attached to the quinazolinone. researchgate.net |

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with mass spectrometry to investigate the stabilities of the parent molecule and its fragment ions. soton.ac.uk This combined approach, sometimes referred to as DFT-MS/MS, can improve the prediction and interpretation of MS/MS data, leading to more confident structural characterization of novel quinazolinone analogs. soton.ac.uk

Biological Activity and Mechanistic Insights of Quinazolinone Derivatives in Vitro and Preclinical Focus

Anticancer Activities and Associated Cellular Mechanisms (In Vitro Studies)

The quest for novel and effective anticancer agents has led to the extensive investigation of quinazolinone derivatives. These compounds have demonstrated considerable potential in curbing the proliferation of cancer cells through various mechanisms.

The epidermal growth factor receptor (EGFR) is a key player in regulating cell proliferation and survival, and its abnormal expression is linked to various human tumors. nih.gov Quinazoline-based derivatives have been identified as an attractive scaffold for the development of EGFR inhibitors. nih.gov Several 4-anilinoquinazoline (B1210976) derivatives, such as gefitinib, erlotinib, and lapatinib, have been successfully developed and marketed as anti-tumor drugs that target EGFR. nih.govnih.gov

Research has shown that specific structural features of quinazolinone derivatives contribute to their EGFR inhibitory activity. For instance, '4-aminoquinazoline-6, 7-diol' derivatives have been investigated for their potential to bind to and inhibit EGFR, showing promise as targeted cancer therapies. biorxiv.orgbiorxiv.org In silico studies have demonstrated that these derivatives can act at the catalytic site of EGFR in a manner similar to known inhibitors. biorxiv.orgbiorxiv.org Furthermore, some fluoroquinazolinones have exhibited potent EGFR tyrosine kinase (EGFR-TK) inhibitory activity against breast cancer cell lines like MCF-7 and MDA-MBA-231. mdpi.com For example, a derivative containing a benzyl (B1604629) moiety showed strong EGFR-TK inhibition against MCF-7 cells with an IC₅₀ value of 163.97 nM. mdpi.com

The development of macrocyclic quinazoline-based inhibitors represents a novel strategy to achieve mutant-selective EGFR inhibition, which is crucial for overcoming drug resistance in non-small-cell lung cancer (NSCLC). nih.gov

| Compound/Derivative Class | Target Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | Various human tumors | Marketed anti-tumor drugs targeting EGFR. | nih.govnih.gov |

| '4-Aminoquinazoline-6, 7-diol' derivatives | Lung cancer cell lines (A431, A549) | In silico studies show binding to the catalytic site of EGFR. | biorxiv.orgbiorxiv.org |

| Fluoroquinazolinones | MCF-7, MDA-MBA-231 (Breast cancer) | Potent EGFR-TK inhibitory activity. | mdpi.com |

| Macrocyclic quinazoline-based inhibitors | NSCLC with EGFR mutations | Show potential for mutant-selective EGFR inhibition. | nih.gov |

Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. nih.govacs.org Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine (B1669291) binding site. nih.govacs.org

For instance, 4-(N-cycloamino)quinazolines have been developed as a novel class of tubulin-polymerization inhibitors. nih.govacs.org One of the most potent compounds in this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant cytotoxic activity with GI₅₀ values in the low nanomolar range (1.9–3.2 nM) and a tubulin assembly IC₅₀ of 0.77 μM. nih.govacs.org Mechanistic studies revealed that this compound causes cell cycle arrest in the G2/M phase and disrupts microtubule formation. nih.govacs.org

Furthermore, some 4-biarylaminoquinazoline analogues, which were initially investigated as tyrosine kinase inhibitors, were found to possess anti-tubulin properties, also targeting the colchicine site. nih.gov This dual activity highlights the versatility of the quinazoline (B50416) scaffold. Additionally, certain fluoroquinazolinones have been shown to act as dual inhibitors of both EGFR and tubulin polymerization. mdpi.com

| Compound/Derivative Class | Mechanism | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 4-(N-Cycloamino)quinazolines | Inhibits tubulin polymerization by binding to the colchicine site. | Causes G2/M phase cell cycle arrest. | nih.govacs.org |

| 4-Biarylaminoquinazolines | Inhibits tubulin polymerization, targeting the colchicine site. | Induces a cell cycle profile resembling known tubulin inhibitors. | nih.gov |

| Fluoroquinazolinones | Dual inhibition of EGFR and tubulin polymerization. | Not specified. | mdpi.com |

Beyond EGFR and tubulin, quinazolinone derivatives have been shown to inhibit a range of other enzymes and proteins that are critical for cancer cell survival and proliferation.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of purines and is a target for antifolate drugs. nih.gov A novel diaminopyrroloquinazoline derivative has been identified as a potent and selective inhibitor of E. coli DHFR, demonstrating its potential as an antibiotic. nih.gov

Topoisomerase II: This enzyme is involved in DNA replication and repair, making it a target for anticancer drugs. Certain quinazolinone derivatives have shown inhibitory activity against Topoisomerase II.

PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt signaling pathway is frequently overactive in cancer, promoting cell survival and proliferation. nih.gov A series of 4-aminoquinazoline derivatives have been designed and synthesized as PI3Kα inhibitors. nih.gov One compound, in particular, demonstrated potent and selective inhibition of PI3Kα with an IC₅₀ of 13.6 nM, leading to the suppression of the PI3K/Akt pathway in HCT116 cells. nih.gov

PARP (Poly (ADP-ribose) polymerase): PARP inhibitors are a class of targeted cancer drugs. Molecular docking studies have indicated a high affinity of certain 7-chloroquinoline (B30040) derivatives for PARP-1. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to trigger apoptosis through various mechanisms.

For example, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives have demonstrated the ability to induce apoptosis in breast cancer cells. nih.gov One derivative, QTCA-1, was particularly effective in triple-negative breast cancer cells (MDA-MB-231), causing 80.4% of the cells to undergo apoptosis. nih.gov Similarly, novel 4-aminoquinazoline derivatives that inhibit PI3Kα have been shown to induce apoptosis via a mitochondrial-dependent pathway. nih.gov

The induction of apoptosis by some quinazolinone derivatives is linked to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic proteins. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7, MDA-MB-231 (Breast cancer) | High apoptosis induction in triple-negative breast cancer cells. | nih.gov |

| 4-Aminoquinazoline derivatives (PI3Kα inhibitors) | HCT-116 (Colon cancer) | Induces apoptosis via a mitochondrial-dependent pathway. | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | Disruption of mitochondrial membrane potential. | mdpi.com |

The anticancer activity of quinazolinone derivatives is often a result of their ability to modulate key cellular signaling pathways that are dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in acute myeloid leukemia (AML). nih.govoncotarget.com Studies have shown that combining PI3K/mTOR inhibitors with Bcl-2/Bcl-xL antagonists can lead to a synergistic enhancement of leukemic cell death. nih.govoncotarget.com This suggests that quinazolinone-based PI3K inhibitors could be effective in combination therapies.

The Bcl-2 family of proteins plays a critical role in regulating apoptosis. nih.govplos.org The anti-apoptotic members, Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival. The ability of some quinazolinone derivatives to induce apoptosis is linked to the downregulation of these anti-apoptotic proteins. plos.org

Antimicrobial Activities (In Vitro Studies)

In addition to their anticancer properties, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. eco-vector.comresearchgate.net The emergence of antibiotic-resistant strains has spurred the search for new antimicrobial agents, and quinazolinones represent a promising class of compounds in this regard. nih.gov

The antimicrobial efficacy of quinazolinone derivatives is influenced by the nature and position of substituents on the quinazolinone nucleus. eco-vector.com For example, compounds with a naphthyl radical and an amide group have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

A series of novel 1,2,4-triazole-acylhydrazone derivatives containing a quinazolin-4-one moiety exhibited good antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. ccspublishing.org.cn One compound, in particular, showed 100% inhibition of these bacteria at a concentration of 100 μg/mL. ccspublishing.org.cn

Furthermore, some arylidene-based quinazolin-4(3H)-one motifs have been synthesized and screened for their antimicrobial properties. nih.gov One such compound, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a potent antibacterial agent against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.95 μg/mL, and also displayed significant antifungal activity. nih.gov

The mechanism of antimicrobial action for some quinazolinone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase. mdpi.com

| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones with naphthyl and amide groups | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced antimicrobial activity. | eco-vector.com |

| 1,2,4-Triazole-acylhydrazones with a quinazolin-4-one moiety | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Good antibacterial activity. | ccspublishing.org.cn |

| Arylidene-based quinazolin-4(3H)-one motifs | Staphylococcus aureus, Candida albicans, Aspergillus niger, Rhizopus nigricans | Potent antibacterial and antifungal activity. | nih.gov |

| Quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds | Various bacterial and fungal strains | Potent antimicrobial activity, targeting DNA gyrase. | mdpi.com |

Efficacy Against Specific Bacterial and Fungal Strains

The quinazolinone framework is a promising scaffold for the development of new antimicrobial agents, particularly in an era of growing drug resistance. benthamdirect.comnih.gov Derivatives have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netmdpi.com

Research into 4(3H)-quinazolinones has revealed their potential as antibacterials, with activity primarily against Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. acs.org For instance, one study highlighted a quinazolinone derivative (compound 27) that displayed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL against all tested S. aureus strains, which also included those resistant to vancomycin (B549263) and linezolid. acs.org Similarly, novel quinazolin-2,4-dione derivatives have shown effective antibacterial activity against Escherichia coli, with MIC values as low as 10 µg/mL. nih.gov

In the realm of antifungal research, quinazolinone derivatives have also shown promise. Studies have demonstrated their inhibitory effects against various plant pathogenic fungi. mdpi.comnih.gov For example, certain newly synthesized quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi, with one derivative showing a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have also been tested, showing notable activity against Cryptococcus neoformans. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4(3H)-Quinazolinone Derivative (Compound 27) | Staphylococcus aureus (including MRSA, vancomycin- and linezolid-resistant strains) | MIC | ≤0.5 µg/mL | acs.org |

| Quinazolin-2,4-dione Derivative (Compound 6) | Escherichia coli | MIC | 10 µg/mL | nih.gov |

| Pyrrolidine Derivative (Compound 16) | Staphylococcus aureus | MIC | 0.5 mg/mL | nih.gov |

| Morpholine Analogue (Compound 29) | Bacillus subtilis | MIC | 0.5 mg/mL | nih.gov |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | Inhibition Rate | 62.42% at 300 mg/L | mdpi.com |

| 6-bromo-3-propylquinazolin-4-one (Compound 3h) | F. oxysporum, Valsa mali, Gibberella zeae | Activity | Strong in vitro antifungal activity | nih.gov |

Mechanistic Studies of Antimicrobial Action

The antimicrobial effects of quinazolinone derivatives are attributed to several mechanisms of action. In bacteria, a key target is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. acs.org Certain 4(3H)-quinazolinones have been shown to inhibit PBP1 and PBP2a in MRSA, a mechanism similar to that of β-lactam antibiotics. acs.org Intriguingly, some of these compounds also bind to the allosteric site of PBP2a, mimicking the action of advanced cephalosporins like ceftaroline. acs.org Another proposed antibacterial mechanism is the inhibition of DNA gyrase (Topoisomerase I), an enzyme essential for DNA replication and supercoiling in bacteria. mdpi.com

In the context of antimalarial activity, the primary mechanism for many quinoline (B57606) and quinazolinone-based drugs is the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite Plasmodium digests hemoglobin, releasing toxic-free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin (β-hematin). nih.gov Quinoline-type drugs are believed to cap the growing hemozoin crystal, preventing further polymerization. researchgate.net This leads to an accumulation of toxic-free heme, which in turn can generate reactive oxygen species and inhibit essential enzymes like cysteine proteases, ultimately causing parasite death. nih.govnih.gov

Other Pharmacological Activities (In Vitro and Preclinical Studies)

Beyond their antimicrobial properties, quinazolinone and its related structures exhibit a broad spectrum of other pharmacological activities.

Anti-inflammatory and Analgesic Potentials

Derivatives of the quinazolinone and 4-aminoquinoline (B48711) core have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. researchgate.netajol.info The anti-inflammatory action is often linked to the inhibition of key inflammatory mediators. For example, certain 4-aminoquinoline derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) production. tbzmed.ac.irresearchgate.net

The analgesic effects have been evaluated using models such as the acetic acid-induced writhing test for peripheral analgesia and the hot-plate test for central analgesia. tbzmed.ac.irresearchgate.net A study on 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one found it exhibited significant analgesic activity, achieving up to 83.80% pain inhibition in the writhing test, an effect comparable to or greater than standard drugs like indomethacin. researchgate.netuniv-ovidius.ro This suggests that these compounds can act on both central and peripheral pathways to alleviate pain. tbzmed.ac.ir

Table 2: Analgesic Activity of Chloro-Quinazolinone Derivatives

| Compound | Dose | Analgesic Activity (% Inhibition of Writhing) | Reference |

|---|---|---|---|

| 7-chloro-2-methyl-4H-benzo[d] benthamdirect.comnih.gov-oxazin-4-one | 20 mg/kg | 74.67% | researchgate.netuniv-ovidius.ro |

| 7-chloro-2-methyl-4H-benzo[d] benthamdirect.comnih.gov-oxazin-4-one | 40 mg/kg | 77.41% | univ-ovidius.ro |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 20 mg/kg | 79.06% | univ-ovidius.ro |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 40 mg/kg | 83.80% | researchgate.netuniv-ovidius.ro |

| Indomethacin (Reference) | 10 mg/kg | 71.50% | univ-ovidius.ro |

Antimalarial Activity, Including Against Drug-Resistant Strains

The 4-amino-7-chloroquinoline scaffold is the backbone of chloroquine (B1663885) (CQ), a historically vital antimalarial drug. nih.govresearchgate.net While the efficacy of CQ has been diminished by widespread parasite resistance, research continues to explore new derivatives that can overcome these resistance mechanisms. nih.govnih.gov

Numerous studies have shown that structural modifications to the 4-aminoquinoline core can restore activity against CQ-resistant strains of Plasmodium falciparum. nih.govnih.gov Key structural features for activity against resistant parasites include a halogen at the 7-position (like chlorine) and specific side chain lengths. nih.gov Novel 4-aminoquinoline analogues have been developed that show potent in vitro activity in the nanomolar range against both CQ-susceptible and CQ-resistant parasite strains. nih.govresearchgate.net For example, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated excellent in vitro activity against drug-resistant P. falciparum and was also effective in vivo in rodent malaria models. mdpi.com

Antiviral Activities (e.g., Potential SARS-CoV-2 Mpro Inhibition)

The quinazolinone scaffold has emerged as a promising framework for the development of antiviral agents. mdpi.com Notably, during the COVID-19 pandemic, these compounds were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.govmdpi.com

By using rational drug design, researchers have identified non-covalent, quinazolin-4-one-based inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov One such compound, C7, demonstrated superior inhibitory activity against Mpro (IC₅₀ = 0.085 µM) compared to the natural product baicalein. nih.gov It also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC₅₀ of 1.10 µM and low cytotoxicity. nih.gov Another study reported a 2-aminoquinazolin-4-(3H)-one derivative with significant activity against SARS-CoV-2 (IC₅₀ = 0.23 μM) and good pharmacokinetic properties, marking it as a promising lead for further development. mdpi.com

Table 3: Anti-SARS-CoV-2 Activity of Quinazolinone Derivatives

| Compound | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound C7 (Quinazolin-4-one based) | SARS-CoV-2 Mpro | IC₅₀ | 0.085 µM | nih.gov |

| Compound C7 (Quinazolin-4-one based) | SARS-CoV-2 Replication (Vero E6 cells) | EC₅₀ | 1.10 µM | nih.gov |

| 2-aminoquinazolin-4-(3H)-one Derivative (Compound 1) | SARS-CoV-2 (Vero cells) | IC₅₀ | 0.23 µM | mdpi.com |

Central Nervous System (CNS) Activity (e.g., Anticonvulsant, Phosphodiesterase 7 Inhibition)

Quinoline and quinazolinone derivatives have been explored for their potential to treat various CNS disorders. nih.govnih.govnih.gov One area of focus is their anticonvulsant activity. nih.govnih.gov Synthesized derivatives of 7-alkoxyl-4,5-dihydro- benthamdirect.comnih.govnih.govtriazolo[4,3-a]quinoline have been evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure models. One of the most potent compounds showed an ED₅₀ value of 11.8 mg/kg in the MES test and 6.7 mg/kg in the scMet test, indicating significant anticonvulsant potential. nih.gov

Another important CNS target is Phosphodiesterase 7 (PDE7), an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov Since cAMP plays a key role in neuronal survival and function, inhibiting PDE7 is considered a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govplos.org Quinazoline-type compounds have been developed as potent PDE7 inhibitors. nih.govresearchgate.net These inhibitors have been shown to be neuroprotective in cellular cultures and to reduce brain damage in experimental stroke models, highlighting their potential as a new class of therapeutic agents for neuroprotection. nih.govresearchgate.net Furthermore, PDE7 inhibitors have demonstrated anti-inflammatory effects within the CNS, which is relevant for treating neuroinflammatory conditions. nih.govnih.gov

Anti-HIV Activity

The global health challenge posed by the Human Immunodeficiency Virus (HIV) infection necessitates the continuous development of new therapeutic agents, particularly those that can overcome the emergence of drug-resistant viral strains. benthamdirect.comnih.gov Quinazolinone derivatives have emerged as a promising scaffold in the discovery of novel anti-HIV compounds due to their diverse biological activities and potential to target key enzymes in the HIV lifecycle. benthamdirect.commdpi.com

Research into 2,3-disubstituted quinazolin-4(3H)-ones has shown potential, although sometimes modest, anti-HIV activity. In one study, a series of these derivatives were synthesized and screened for their in vitro antiviral activity against HIV-1 (IIIB strain) in MT-4 cells. hakon-art.com Among the tested compounds, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated a 15% maximum protection against the replication of HIV-1 in acutely infected cells at sub-toxic concentrations. hakon-art.com

Another approach has been the design of hybrid molecules incorporating the quinazolinone scaffold with other pharmacophores. A series of novel hybrid quinazoline-triazine derivatives were evaluated for their in vitro anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) viral strains. researchgate.net Bioassay results identified four compounds (7d, 7n, 7r, and 7s) as potentially significant agents. researchgate.net

The HIV integrase (IN) enzyme is a validated and crucial target for anti-HIV therapy. benthamdirect.comnih.gov Researchers have designed quinazolinone derivatives to act as IN inhibitors, which block the strand transfer step of viral DNA integration. A common structural feature for these inhibitors is a chelating motif that interacts with Mg2+ ions in the enzyme's active site and a suitably positioned hydrophobic part. In one study, novel quinazolinone-incorporated coumarin (B35378) scaffolds were designed based on the pharmacophore of integrase inhibitors. benthamdirect.comnih.gov In vitro assays indicated that over half of the synthesized compounds had EC50 values below 50 μM. benthamdirect.comnih.gov The unsubstituted phenyl derivative was the most active, with an EC50 value of 5 μM and a therapeutic index of 7. benthamdirect.comnih.gov Molecular docking studies suggested that the hydroxyl group of the coumarin and the carbonyl of the quinazolinone ring could act as the metal-chelating group. benthamdirect.comnih.gov

Similarly, new quinazolinone derivatives containing a benzamide (B126) moiety were designed and evaluated. The most active compound, 10f, showed an inhibition rate of 38% against HIV-1 replication, determined by p24 expression inhibition. Docking studies supported the hypothesis that these compounds bind to the integrase active site, with both carbonyl groups chelating the Mg2+ ions.

Beyond integrase, the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) is another target. Quinazolinone derivatives have been developed as allosteric inhibitors for this enzyme. nih.gov

Table 1: In Vitro Anti-HIV Activity of Selected Quinazolinone Derivatives

| Compound | HIV Strain | Activity Metric | Value | Cell Line | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one | HIV-1 (IIIB) | Max. Protection (%) | 15 | MT-4 | 166.93 µM | hakon-art.com |

| Unsubstituted phenyl derivative of quinazolinone-coumarin hybrid | Not Specified | EC50 | 5 µM | Not Specified | >35 µM | benthamdirect.comnih.gov |

| Compound 10f (quinazolinone-benzamide derivative) | HIV-1 | Inhibition Rate (%) | 38 | Hela cells | >100 µM |

Antihypertensive Activity

Quinazoline derivatives are well-established as a class of antihypertensive agents, with clinically used drugs like prazosin (B1663645), terazosin, and doxazosin (B1670899) belonging to this family. nih.gov Their primary mechanism of action is the blockade of postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. nih.gov Research continues to explore novel quinazolinone derivatives with the aim of improving potency, duration of action, and side-effect profiles. nih.govnih.gov

In a preclinical study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened in vivo for their antihypertensive effects in urethane-anesthetized normotensive rats. nih.govingentaconnect.combenthamdirect.com Out of eighteen compounds, seven (2a, 2c, 4a, 4d, 5d, 6a, and 6b) demonstrated a hypotensive effect accompanied by bradycardia, and their activity was reported to be better than the reference drug, prazosin. nih.govingentaconnect.combenthamscience.com

Another study focused on synthesizing new derivatives of quinazolines linked with isoxazole. nih.gov These compounds were tested in adrenaline-induced hypertensive rats. nih.gov Two compounds, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (compound 23) and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (compound 24), showed potent antihypertensive activity. nih.gov Their action was attributed to the anticipated α1-adrenergic receptor blocking property, and they notably did not affect heart rate while demonstrating a prolonged duration of action. nih.gov

Further research involved the synthesis of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov These compounds were evaluated in both anesthetized normotensive rats and conscious spontaneously hypertensive rats. nih.gov The findings indicated that the furoylpiperazine moiety in prazosin could be replaced by a substituted piperidine (B6355638) group without losing antihypertensive activity. nih.gov The nature of the substituent on the piperidine group significantly influenced both the potency and the duration of the hypotensive action. nih.gov At higher oral doses (10-100 µmol/kg), two of the new compounds were found to be more efficacious than prazosin in hypertensive rats. nih.gov

Table 2: Preclinical Antihypertensive Activity of Selected Quinazolinone Derivatives

| Compound | Animal Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compounds 2a, 2c, 4a, 4d, 5d, 6a & 6b | Normotensive rats | Showed hypotensive effect and produced bradycardia; more active than prazosin. | α1 blocking action | nih.govingentaconnect.com |

| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Adrenaline-induced hypertensive rats | Potent antihypertensive activity with prolonged duration of action and no effect on heart rate. | α1-adrenergic receptor blocking | nih.gov |

| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Adrenaline-induced hypertensive rats | Potent antihypertensive activity with prolonged duration of action and no effect on heart rate. | α1-adrenergic receptor blocking | nih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Spontaneously hypertensive rats | Two compounds were more efficacious than prazosin at higher oral doses. | Not specified, but related to prazosin's mechanism. | nih.gov |

Antiprotozoal Activity

Protozoan parasites cause a range of debilitating and often fatal diseases, including malaria, trypanosomiasis (Chagas disease and African sleeping sickness), and leishmaniasis, affecting millions globally. nih.govfrontiersin.org The rise of drug resistance against current therapies makes the search for new antiprotozoal agents a critical priority. frontiersin.org The quinazolinone scaffold has been investigated as a source of novel compounds with activity against these parasites. nih.govuantwerpen.beresearchgate.net

Anti-trypanosomal and Anti-leishmanial Activity : A study on 2-aroyl quinazolinones reported their in vitro efficacy against several protozoans. nih.govuantwerpen.be Thirteen out of twenty synthesized compounds inhibited the growth of Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. nih.gov Specifically, compound KJ1 exhibited an IC50 value of 4.7 μM against T. b. brucei, while compound KJ10 was highly potent against T. b. rhodesiense with an IC50 of 1.1 μM. nih.gov Structure-activity data suggested that having a bromine or a nitro group on the aroyl moiety at position 2 enhanced activity against T. b. rhodesiense. uantwerpen.be In another study, quinazoline-2,4,6-triamine derivatives with nitrobenzoyl substituents showed potent activity against T. cruzi epimastigotes and trypomastigotes while being non-toxic to human cells. nih.gov However, a different series of mono and bisquinazolinones demonstrated poor growth inhibition against Leishmania donovani and Leishmania major, suggesting that structural modifications, such as adding polar groups, might be needed to improve efficacy. nih.gov

Antimalarial Activity : The natural product febrifugine, a quinazolinone alkaloid, is known for its potent antimalarial properties, though its clinical use is hampered by toxicity. nih.gov It is understood to act by impairing the formation of hemozoin, which is crucial for the parasite's maturation at the trophozoite stage. nih.gov The 4-quinazolinone ring is considered essential for its activity. This has inspired the synthesis and evaluation of other 4-quinazolinone compounds as potential antimalarial agents. nih.gov

Halofuginone, a derivative of febrifugine, is approved for veterinary use to treat protozoan parasites in cattle. nih.gov

Table 3: In Vitro Antiprotozoal Activity of Selected Quinazolinone Derivatives

| Compound | Target Protozoan | Activity (IC50) | Reference |

|---|---|---|---|

| KJ1 | Trypanosoma brucei brucei | 4.7 µM | nih.gov |

| KJ10 | Trypanosoma brucei rhodesiense | 1.1 µM | nih.gov |

| Compound 2d (mono quinazolinone) | Leishmania major | 35% growth inhibition | nih.gov |

| Compound 5b (bisquinazolinone) | Leishmania donovani | 29% growth inhibition | nih.gov |

| Nitrobenzoyl-substituted quinazoline-2,4,6-triamines (Compounds 2-4) | Trypanosoma cruzi | Potent activity, high selectivity index | nih.gov |

Advanced Research Directions and Future Perspectives for 4 Amino 7 Chloroquinazolin 2 1h One

Development of Multi-Targeted Agents Based on the Quinazolinone Core

The conventional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. This has led to a growing interest in the development of multi-targeted agents that can simultaneously modulate several key biological pathways, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The quinazolinone core is an ideal scaffold for designing such agents due to its versatile chemical nature, which allows for modifications at various positions to interact with multiple targets. mdpi.comrsc.org

Researchers are actively exploring the hybridization of the quinazolinone scaffold with other pharmacophores to create single molecules with multiple pharmacological activities. nih.gov For instance, quinazolinone-based hybrids have been designed to target both receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as downstream signaling proteins. mdpi.com This approach is particularly relevant in oncology, where tumor growth is often driven by redundant signaling pathways. By inhibiting multiple nodes in a cancer signaling network, these multi-targeted agents can achieve a more comprehensive blockade of tumor progression.

The development of these agents often involves a rational design approach, where known pharmacophoric features for different targets are integrated into a single molecular entity. For example, a substituent known to inhibit a particular kinase can be incorporated at one position of the quinazolinone ring, while another functional group with activity against a different target can be introduced at another position. This molecular hybridization strategy has yielded promising lead compounds with multifaceted biological activities. rsc.org

Strategies for Overcoming Resistance Mechanisms in Quinazolinone-Based Therapeutic Approaches

A significant challenge in cancer chemotherapy is the development of drug resistance, which can render initially effective treatments obsolete. nih.gov Quinazolinone-based therapies, particularly those targeting kinases like EGFR, are not immune to this phenomenon. Resistance can arise from various mechanisms, including secondary mutations in the target protein, activation of bypass signaling pathways, and overexpression of drug efflux pumps. mdpi.comnih.gov

Several strategies are being pursued to overcome these resistance mechanisms:

Development of Next-Generation Inhibitors: Researchers are designing novel quinazolinone derivatives that can effectively inhibit both wild-type and mutant forms of the target protein. For example, in the context of EGFR-targeted therapies, efforts are focused on developing compounds that can overcome resistance conferred by mutations such as T790M. mdpi.com